molecular formula C10H11N3 B6265676 4-(5-methyl-1H-imidazol-2-yl)aniline CAS No. 1249044-10-7

4-(5-methyl-1H-imidazol-2-yl)aniline

Cat. No.: B6265676
CAS No.: 1249044-10-7
M. Wt: 173.2
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Description

4-(5-methyl-1H-imidazol-2-yl)aniline is a compound that features an imidazole ring substituted with a methyl group at the 5-position and an aniline group at the 4-position. Imidazoles are a class of heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of 4-(5-methyl-1H-imidazol-2-yl)aniline may involve large-scale synthesis using similar methodologies but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-1H-imidazol-2-yl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted aniline derivatives .

Scientific Research Applications

4-(5-methyl-1H-imidazol-2-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other functional materials

Mechanism of Action

The mechanism of action of 4-(5-methyl-1H-imidazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-benzo[d]imidazol-2-yl)aniline
  • 4-(2-bromo-1H-imidazol-1-yl)aniline
  • 4-(4,5-diphenyl-1H-imidazol-2-yl)aniline

Uniqueness

4-(5-methyl-1H-imidazol-2-yl)aniline is unique due to the presence of the methyl group at the 5-position of the imidazole ring, which can influence its chemical reactivity and biological activity. This substitution pattern can lead to differences in the compound’s interaction with molecular targets compared to other imidazole derivatives .

Properties

CAS No.

1249044-10-7

Molecular Formula

C10H11N3

Molecular Weight

173.2

Purity

80

Origin of Product

United States

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